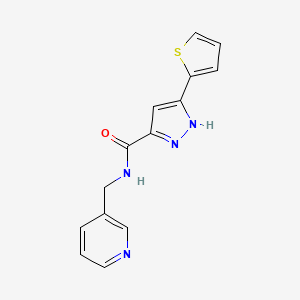

N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-14(16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-20-13/h1-8H,9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUMHWPHVWNECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Hydrazonoyl Halides

This method leverages the reactivity of hydrazonoyl halides as precursors for nitrilimines, which undergo cycloaddition with thiophene-containing dipolarophiles. For instance, Jaisankar et al. demonstrated that hydrazonoyl hydrochlorides react regioselectively with β-keto thiophene derivatives (e.g., 4-nitro phenyl acetone) in tetrahydrofuran (THF) under basic conditions to yield pyrazole-3-carboxylic acids. Sodium hydride facilitates dehydrohalogenation, generating nitrilimines in situ, which then undergo [3+2] cycloaddition with electron-deficient alkenes or alkynes. The thiophen-2-yl group is introduced via the dipolarophile, ensuring precise positioning at the pyrazole’s 5th position.

Reaction Conditions :

Cyclization of Thiophene-Functionalized Hydrazines

Alternative routes involve cyclocondensation of thiophene-bearing hydrazines with 1,3-diketones. For example, chalcones derived from 2-acetylthiophene react with arylhydrazine hydrochlorides in acetic acid to form pyrazole rings. This method emphasizes the use of aqueous acetic acid (30%) under reflux, enabling both cyclization and aromatization in a single step.

Key Advantages :

Amidation of Pyrazole-3-Carboxylic Acid with 3-(Aminomethyl)Pyridine

The carboxylic acid intermediate is coupled with 3-(aminomethyl)pyridine to form the target carboxamide. Contemporary methods employ coupling agents to activate the carboxyl group, ensuring high efficiency and regioselectivity.

HATU-Mediated Coupling

The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is widely used for amide bond formation due to its superior activation kinetics. In a representative procedure:

- Reagents : Pyrazole-3-carboxylic acid (1 equiv), HATU (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

- Solvent : Dimethylformamide (DMF, 5 vol).

- Procedure : The carboxylic acid is pre-activated with HATU and DIPEA for 30 minutes at room temperature before adding 3-(aminomethyl)pyridine (1.2 equiv). The reaction proceeds for 2–3 hours, followed by extraction and purification via column chromatography.

- Yield : 60–90%.

Comparative Analysis of Amidation Methods

| Parameter | HATU/DIPEA | EDC/DMAP |

|---|---|---|

| Coupling Agent | HATU | EDC |

| Base | DIPEA | DMAP |

| Solvent | DMF | DCM |

| Reaction Time | 2–3 hours | 24–78 hours |

| Yield | 60–90% | Moderate (inferred) |

| Cost | High | Low |

HATU-based methods excel in speed and yield but incur higher costs, whereas EDC/DMAP protocols are economical albeit slower.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may complicate purification. Ethyl acetate/water partitioning is often employed to isolate the crude product.

Purification Techniques

Functional Group Compatibility

The thiophene ring’s electron-rich nature necessitates inert atmospheres (argon) to prevent oxidative side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, thiophene, or pyrazole rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Antibacterial Thiophene-Pyrazole Derivatives

Foroumadi et al. synthesized quinolone derivatives with thiophene-pyrazole motifs, demonstrating antibacterial activity against multidrug-resistant Staphylococcus aureus. Key examples include:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones: These compounds feature a brominated thiophene ring and a quinolone core, showing enhanced antibacterial efficacy due to the electron-withdrawing bromo group, which may improve membrane penetration .

Structural Contrast with Target Compound :

- The target compound replaces the quinolone group with a pyridin-3-ylmethyl carboxamide. This substitution may reduce antibacterial activity if the quinolone core is critical for DNA gyrase inhibition. However, the pyridine group could enhance solubility or pharmacokinetic properties.

- The unsubstituted thiophene in the target compound lacks electron-withdrawing or lipophilic groups, which may limit its antibacterial potency compared to brominated or methylthio analogs .

CB1 Receptor-Targeting Pyrazole Carboxamides

Hung et al. reported 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , a potent peripheral CB1 receptor inverse agonist. Key features include:

Structural Contrast with Target Compound :

- The target compound lacks the dichlorophenyl and trifluoromethyl groups, which are critical for CB1 activity in Hung’s compound. This suggests reduced or absent CB1 antagonism unless the pyridine group compensates via alternative binding modes.

- The pyridin-3-ylmethyl moiety in the target compound may improve blood-brain barrier penetration compared to Hung’s peripherally restricted analog .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Antibacterial Potential: The target compound’s structural simplicity compared to Foroumadi’s derivatives may limit efficacy but could serve as a scaffold for optimizing pharmacokinetics.

- CB1 Receptor Activity: The absence of key hydrophobic groups in the target compound suggests a divergent pharmacological profile, though pyridine’s nitrogen could enable novel interactions.

- Synthesis and Analysis : Crystallographic data generated via SHELX and structural visualization tools like Mercury could clarify conformational differences between analogs.

Note: Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural parallels. Further experimental validation is required to confirm bioactivity.

Biological Activity

N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a pyrazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

- Pyridine and Thiophene Integration : The pyridine moiety is often introduced via condensation reactions, while thiophene can be synthesized using methods such as the Gewald reaction.

Pharmacological Properties

The biological activity of this compound has been studied across various domains:

- Anti-inflammatory Activity : Compounds with pyrazole scaffolds have shown significant anti-inflammatory effects. For instance, derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established drugs like dexamethasone .

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents enhances their efficacy .

The mechanism by which this compound exerts its biological effects typically involves:

- Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways or microbial growth.

- Receptor Interaction : The compound could interact with specific receptors, modulating cellular responses and leading to apoptosis in cancer cells.

Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. One compound exhibited an inhibition percentage of 61–85% for TNF-α at a concentration of 10 µM, demonstrating significant potential as an anti-inflammatory agent .

Study 2: Antimicrobial Efficacy

Research on pyrazole derivatives indicated that certain compounds showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

4. Data Tables

| Biological Activity | Tested Concentration (µM) | Inhibition Percentage (%) | Reference |

|---|---|---|---|

| TNF-α Inhibition | 10 | 61–85 | |

| IL-6 Inhibition | 10 | 76–93 | |

| Antimicrobial Activity | Varies | Significant against multiple strains |

5. Conclusion

This compound exhibits a range of biological activities that are promising for therapeutic applications. Its mechanisms primarily involve enzyme inhibition and receptor modulation, contributing to its anti-inflammatory and antimicrobial properties. Continued research into this compound could lead to the development of new pharmacological agents targeting inflammation and infections.

Q & A

Basic: What synthetic strategies are commonly employed for N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Heterocyclic core formation : Pyrazole rings are constructed via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition (e.g., using nitrile imines).

Functionalization : Thiophene and pyridine substituents are introduced via Suzuki-Miyaura coupling or nucleophilic substitution.

Carboxamide linkage : The pyridin-3-ylmethylamine group is coupled to the pyrazole core using carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Critical Parameters : Solvent choice (e.g., DMF or THF for polar intermediates), inert atmosphere (to prevent oxidation), and temperature control (e.g., −45°C for sensitive intermediates) . Yield optimization often requires column chromatography or recrystallization .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while thiophene protons resonate near δ 7.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, critical for verifying stereochemistry in analogs .

Advanced: How can reaction conditions be systematically optimized for improved yield and purity?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent polarity, catalyst loading) identifies critical factors. For example, flow chemistry reduces side reactions in diazo compound synthesis .

- Green Chemistry Principles : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency .

- Real-Time Monitoring : TLC or in-line IR spectroscopy tracks intermediate formation, enabling rapid adjustment of reaction parameters .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line specificity, incubation time).

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

- Dose-response studies : Establish EC/IC curves under standardized conditions (e.g., 72-hour cytotoxicity assays) .

- Metabolic stability : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .

Advanced: What computational approaches predict the compound’s target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide models binding to kinases or GPCRs, guided by pyrazole-thiophene π-π stacking and hydrogen-bonding motifs .

- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories) evaluate binding stability in solvated environments .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to prioritize synthetic targets .

Advanced: How do substituents influence solubility and reactivity?

Methodological Answer:

-

Substituent Effects :

Group Impact Example Thiophene ↑ Lipophilicity LogP increases by ~0.5 units Pyridine ↑ Water solubility pKa ~4.5 enhances protonation in acidic media -

Solubility Testing : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) .

-

Reactivity Screening : Assess stability under oxidative (HO) or hydrolytic (pH 9 buffer) conditions .

Advanced: What strategies improve pharmacokinetic properties without altering core activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) to enhance oral bioavailability .

- Salt Formation : Co-crystallize with trifluoroacetate to improve solubility .

- Bioisosteric Replacement : Substitute pyridine with pyrimidine to reduce metabolic clearance while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.